molecular formula C23H23N3O3S2 B2616701 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1261009-42-0

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No. B2616701
CAS RN: 1261009-42-0
M. Wt: 453.58
InChI Key: HPMPIFJARYJWRU-UHFFFAOYSA-N
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Description

The compound “2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a pyrimidine ring, and an acetamide group . The molecule has a molecular weight of 627.6 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The structure was confirmed by various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and MS .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been studied for their reactivity. For instance, compounds with a pyrano[2,3-d]pyrimidine 2,4 dione scaffold have been found to interact with the amino acids present in the NI site of certain enzymes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 627.6 g/mol, a XLogP3-AA value of 5.3, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 12 rotatable bonds .

Scientific Research Applications

Drug Delivery Systems

The compound’s lipophilicity and specific functional groups make it an interesting candidate for drug delivery systems. Researchers could explore its encapsulation in nanoparticles, micelles, or liposomes. By optimizing its release kinetics and targeting specific tissues, it could enhance drug efficacy while minimizing side effects.

These applications represent just a glimpse of the compound’s potential. Further research, interdisciplinary collaborations, and rigorous experimentation will uncover additional facets of its utility in scientific and medical contexts. 🌟

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in drug development. Similar compounds have shown promise in a range of therapeutic areas .

properties

IUPAC Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-15(2)16-5-7-17(8-6-16)24-20(27)14-26-19-10-13-31-21(19)22(28)25(23(26)29)11-9-18-4-3-12-30-18/h3-8,10,12-13,15,19,21H,9,11,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVZGQIQKDVUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide

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